- Iron-Catalyzed Direct Julia-Type Olefination of Alcohols, Journal of Organic Chemistry, 2020, 85(15), 9876-9886

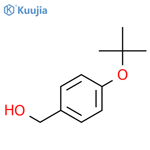

Cas no 95418-58-9 (1-(tert-butoxy)-4-ethenylbenzene)

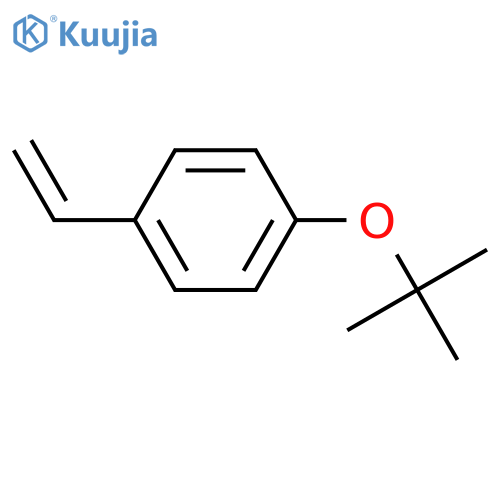

95418-58-9 structure

Nombre del producto:1-(tert-butoxy)-4-ethenylbenzene

1-(tert-butoxy)-4-ethenylbenzene Propiedades químicas y físicas

Nombre e identificación

-

- 4-tert-butoxystyrene

- 1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene

- 4-T-BUTOXYSTYRENE

- 1-tert-Butoxy-4-vinylbenzene

- p-tert-Butoxystyrene

- 4-tert-Butoxystyrene (stabilized with TBC)

- 1-(1,1-Dimethylethoxy)-4-ethenylbenzene (ACI)

- 1-(tert-butoxy)-4-ethenylbenzene

- 1-tert-Butoxy-4-vinylbenzene #

- AKOS008996495

- 4-tert-Butoxystyrene, 99%, contains 200 ppm 4-tert-butylcatechol as inhibitor

- MFCD00145183

- p-t-butoxy styrene

- Z87001635

- p-tertbutoxystyrene

- p-t-butoxystyrene

- SCHEMBL131860

- DTXSID30341978

- B1443

- 95418-60-3

- 95418-58-9

- Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-

- EN300-18637

-

- Renchi: 1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3

- Clave inchi: GRFNSWBVXHLTCI-UHFFFAOYSA-N

- Sonrisas: O(C(C)(C)C)C1C=CC(C=C)=CC=1

Atributos calculados

- Calidad precisa: 176.12000

- Masa isotópica única: 176.120115130g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 3

- Complejidad: 159

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 9.2Ų

- Recuento de constructos de variantes mutuas: nothing

- Carga superficial: 0

- Xlogp3: 3.7

Propiedades experimentales

- Color / forma: Not determined

- Denso: 0.936

- Punto de fusión: -38 ºC

- Punto de ebullición: 72-73 ºC (0.1 mmHg)

- Punto de inflamación: 207 ºF

- índice de refracción: 1.524

- PSA: 9.23000

- Logp: 3.50690

- Disolución: Not determined

1-(tert-butoxy)-4-ethenylbenzene Información de Seguridad

1-(tert-butoxy)-4-ethenylbenzene Datos Aduaneros

- Código HS:2909309090

- Datos Aduaneros:

China Customs Code:

2909309090Overview:

2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-(tert-butoxy)-4-ethenylbenzene PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252087-100g |

4-tert-Butoxystyrene |

95418-58-9 | 98% | 100g |

¥3584.00 | 2024-04-24 | |

| Enamine | EN300-18637-2.5g |

1-(tert-butoxy)-4-ethenylbenzene |

95418-58-9 | 95% | 2.5g |

$29.0 | 2023-09-18 | |

| Chemenu | CM360638-500g |

1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene |

95418-58-9 | 95%+ | 500g |

$1308 | 2024-07-18 | |

| Enamine | EN300-18637-0.25g |

1-(tert-butoxy)-4-ethenylbenzene |

95418-58-9 | 95% | 0.25g |

$19.0 | 2023-09-18 | |

| Apollo Scientific | OR315709-5g |

p-tert-Butoxystyrene |

95418-58-9 | 98% | 5g |

£24.00 | 2025-02-19 | |

| Enamine | EN300-18637-10.0g |

1-(tert-butoxy)-4-ethenylbenzene |

95418-58-9 | 95% | 10.0g |

$64.0 | 2023-02-08 | |

| 1PlusChem | 1P0060RI-5g |

1-tert-butoxy-4-vinylbenzene |

95418-58-9 | 95% | 5g |

$38.00 | 2024-04-19 | |

| Aaron | AR0060ZU-2.5g |

1-tert-butoxy-4-vinylbenzene |

95418-58-9 | 95% | 2.5g |

$53.00 | 2024-07-18 | |

| Aaron | AR0060ZU-500mg |

1-tert-butoxy-4-vinylbenzene |

95418-58-9 | 95% | 500mg |

$52.00 | 2023-12-14 | |

| abcr | AB575993-100ml |

4-tert-Butoxystyrene (stabilized with TBC), 98%; . |

95418-58-9 | 98% | 100ml |

€112.00 | 2024-08-02 |

1-(tert-butoxy)-4-ethenylbenzene Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline , Ferrous chloride Solvents: Toluene ; 8 h, 120 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , Tri-o-tolylphosphine Solvents: Acetonitrile

Referencia

- Improved preparation of 4-tert-butoxystyrene, Japan, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Catalysts: Triphenylphosphine , Aluminum chloride Solvents: Nitromethane ; 2 h, rt → 80 °C

Referencia

- Preparation of phenenyl compound, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Molybdate(42-), triacontakis[μ-(acetato-κO:κO′)]doheptacontaaquaoctacontahecta-μ… Solvents: Dimethyl sulfoxide ; 36 h

Referencia

- Light driven decarboxylative cross coupling of acrylic acid and iodobenzene using [Mo132] type Keplerate as catalyst, Inorganica Chimica Acta, 2017, 460, 77-82

Métodos de producción 5

Condiciones de reacción

1.1 Catalysts: sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C

Referencia

- Analysis of Homopolymer Distribution in a Polymer Blend Thin Film by Anomalous Grazing Incidence Small-Angle X-ray Scattering at the Bromine K-Edge, Macromolecules (Washington, 2021, 54(1), 488-498

Métodos de producción 6

Condiciones de reacción

Referencia

- Photoresist compositions containing substituted organomethyl vinylaryl ether materials, United States, , ,

Métodos de producción 7

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium bisulfate Catalysts: Tempo ; rt → 130 °C; 100 mm Hg, 130 °C; 130 °C → 180 °C; 180 °C; 30 min, 180 °C; 180 °C → 190 °C

Referencia

- Novel process for producing styrene compound, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 3 h, 0 °C; 0 °C → 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 10 °C

Referencia

- Preparation of 4-tert-butoxystyrene, China, , ,

Métodos de producción 10

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 60 °C

Referencia

- Slow release of organoboronic acids in cross-coupling reactions, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: 2-Methyl-2-butanol , Potassium phosphate Catalysts: 1,4-Bis(diphenylphosphino)butane , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Toluene ; rt → 100 °C; 2 h, 100 °C

Referencia

- Preparation of vinyl compounds using vinyl acetates as vinylation agents, Japan, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-44)-Aquadichloro[4,4′-[(2,6-pyridinediyl-κN)bis(methylene)]bis[morpholine-… Solvents: Toluene ; 12 h, 110 °C

Referencia

- Nickel(II)-catalyzed direct olefination of benzyl alcohols with sulfones with the liberation of H2, Chemical Communications (Cambridge, 2019, 55(43), 6130-6133

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 100 °C

Referencia

- N-(Carboxymethyl)-N-methyl-glycine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Ethyl bromide , Magnesium Solvents: Tetrahydrofuran

1.2 Catalysts: Manganese dichloride Solvents: Tetrahydrofuran

1.2 Catalysts: Manganese dichloride Solvents: Tetrahydrofuran

Referencia

- Preparation of biphenyl-free tert-butoxystyrene, Japan, , ,

Métodos de producción 16

Condiciones de reacción

Referencia

- Site-Selective Alkoxylation of Benzylic C-H Bonds by Photoredox Catalysis, Angewandte Chemie, 2020, 59(1), 197-202

Métodos de producción 17

Condiciones de reacción

Referencia

- Preparation of p-tert-butoxystyrene as intermediate for drugs, agrochemicals, and monomers, Japan, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 6 h, 100 °C

Referencia

- N-(Carboxymethyl)-N-methyl-glycine, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-7

Métodos de producción 19

Condiciones de reacción

1.1 Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane , Water ; 23 °C; 10 min, 23 °C

1.2 Reagents: Tripotassium phosphate Solvents: Water ; 23 °C; 6 h, 60 °C

1.2 Reagents: Tripotassium phosphate Solvents: Water ; 23 °C; 6 h, 60 °C

Referencia

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates, Journal of the American Chemical Society, 2009, 131(20), 6961-6963

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, 40 - 50 °C

1.2 Catalysts: Ferrous bromide ; 1 h, 20 - 30 °C

1.2 Catalysts: Ferrous bromide ; 1 h, 20 - 30 °C

Referencia

- Process for the production of styrene compound, and styrene compound free from biphenyl, United States, , ,

1-(tert-butoxy)-4-ethenylbenzene Raw materials

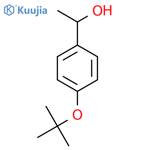

- [4-(tert-butoxy)phenyl]methanol

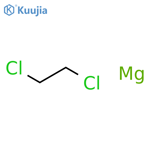

- chlorovinylmagnesium

- 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione

- 4-(1,1-Dimethylethoxy)-alpha-methylbenzenemethanol

- 1,3,2-Dioxaborolane, 2-[4-(1,1-dimethylethoxy)phenyl]-

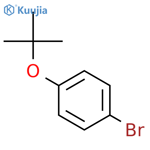

- 1-Bromo-4-tert-butoxybenzene

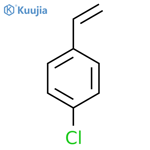

- p-Chlorostyrene

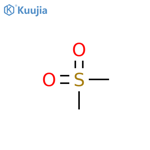

- Dimethyl sulfone

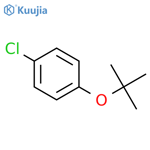

- 1-tert-Butoxy-4-chlorobenzene

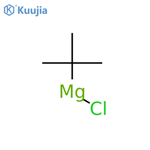

- Tert-Butylmagnesium chloride

- 1-(tert-butoxy)-4-iodobenzene

1-(tert-butoxy)-4-ethenylbenzene Preparation Products

1-(tert-butoxy)-4-ethenylbenzene Literatura relevante

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

95418-58-9 (1-(tert-butoxy)-4-ethenylbenzene) Productos relacionados

- 105612-79-1(Benzene,1-(1,1-dimethylethoxy)-3-ethenyl-)

- 1233951-59-1(2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline)

- 2228275-75-8(4-(2-amino-3,3,3-trifluoropropyl)-2-fluoro-N,N-dimethylaniline)

- 1807088-12-5(Methyl 4-aminomethyl-2-cyano-3-fluorobenzoate)

- 1281956-61-3(1-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine)

- 403990-81-8(4-Ethyl-5-(2-methylphenoxy)methyl-4H-1,2,4-triazole-3-thiol)

- 1152624-58-2(4-Hydroxy-1-3-(propan-2-yl)phenyl-1H-pyrazole-3-carboxylic Acid)

- 1805575-36-3(2,5-Bis(trifluoromethyl)-3-ethylphenol)

- 1788678-02-3(2-bromo-N-(5-hydroxy-3-phenylpentyl)benzene-1-sulfonamide)

- 2228663-49-6(tert-butyl N-{1-1-(piperidin-4-yl)ethylcyclohexyl}carbamate)

Proveedores recomendados

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

(CAS:95418-58-9)4-tert-Butoxystyrene

Pureza:99%

Cantidad:Gram-Ton

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:95418-58-9)1-(tert-butoxy)-4-ethenylbenzene

Pureza:99%

Cantidad:500g

Precio ($):418.0